(4-Ethylphenyl)methanesulfonyl chloride

Vue d'ensemble

Description

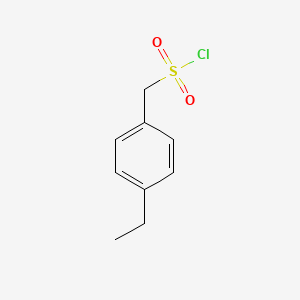

(4-Ethylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C9H11ClO2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 4-ethylphenyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(4-Ethylphenyl)methanesulfonyl chloride can be synthesized through the reaction of 4-ethylphenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In industrial settings, this compound is produced by the chlorination of 4-ethylphenylmethanesulfonic acid using thionyl chloride or phosgene. This method is efficient and scalable, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Ethylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Reduction Reactions: It can be reduced to (4-ethylphenyl)methanesulfonic acid using reducing agents like lithium aluminum hydride.

Oxidation Reactions: It can be oxidized to (4-ethylphenyl)methanesulfonic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride

Oxidizing Agents: Potassium permanganate

Major Products Formed

Sulfonamide Derivatives: Formed by reaction with amines

Sulfonate Ester Derivatives: Formed by reaction with alcohols

Sulfonate Thioester Derivatives: Formed by reaction with thiols

Applications De Recherche Scientifique

Organic Synthesis

(4-Ethylphenyl)methanesulfonyl chloride serves as a crucial reagent in organic synthesis. It participates in various reactions, including:

- Substitution Reactions: Reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives.

- Reduction Reactions: Can be reduced to (4-ethylphenyl)methanesulfonic acid using lithium aluminum hydride.

- Oxidation Reactions: Oxidized to (4-ethylphenyl)methanesulfonic acid using oxidizing agents like potassium permanganate.

Pharmaceutical Applications

The compound plays a significant role in pharmaceutical development:

- Synthesis of Drug Intermediates: It is utilized in synthesizing various pharmaceutical intermediates, particularly those targeting neurological and cardiovascular conditions .

- Biological Activity: Studies have shown that this compound exhibits anti-inflammatory effects, making it a candidate for developing new therapeutic agents .

- Modification of Biomolecules: The compound is employed to modify proteins and peptides, aiding researchers in studying biological pathways and developing new therapeutic strategies .

Agrochemical Development

In agrochemical research, this compound is utilized in:

- Herbicides and Pesticides Production: Its sulfonyl group enhances biological activity, improving crop protection against pests and diseases .

- Development of New Agrochemicals: The compound's reactivity allows for the creation of novel agrochemical agents with improved efficacy .

Analytical Chemistry

The compound is also significant in analytical chemistry:

- Detection Methods: It is used in various analytical methods for detecting and quantifying specific compounds, providing reliable tools for quality control .

- Stability Studies: Research indicates that this compound maintains good stability under various conditions, which is crucial for its application in analytical methods .

Case Study 1: Synthesis of Non-Nucleoside Inhibitors

A study highlighted the modification of (4-Ethylphenyl)methanesulfonamide derivatives to enhance their potency as non-nucleoside inhibitors for Hepatitis C virus. The modifications led to improved activity and favorable ADMET properties, showcasing the compound's potential in antiviral drug development .

Case Study 2: Biological Evaluation

Research evaluated the biological activity of (4-Ethylphenyl)methanesulfonamide derivatives, revealing their effectiveness against specific biological targets. This study emphasized the need for further optimization to enhance metabolic stability and reduce potential drug-drug interactions .

Mécanisme D'action

The mechanism of action of (4-Ethylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, resulting in the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methanesulfonyl chloride: The simplest sulfonyl chloride, used in similar reactions but lacks the 4-ethylphenyl group.

Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene group instead of an ethylphenyl group, used in similar reactions but with different reactivity and selectivity.

Benzenesulfonyl chloride: Contains a benzene group, used in similar reactions but with different reactivity and selectivity.

Uniqueness

(4-Ethylphenyl)methanesulfonyl chloride is unique due to the presence of the 4-ethylphenyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications.

Activité Biologique

(4-Ethylphenyl)methanesulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its biological activity is largely attributed to its ability to interact with biological macromolecules, influencing numerous biochemical pathways.

This compound is characterized by its sulfonyl functional group, which plays a crucial role in its reactivity and biological interactions. The compound can act as an electrophile, engaging in nucleophilic substitution reactions with amines and alcohols to form sulfonamides and other derivatives.

- Target Interactions : The compound interacts with various biological targets, primarily through the formation of covalent bonds with nucleophilic sites on proteins and enzymes.

- Biochemical Pathways : It influences multiple biochemical pathways, including those involved in inflammation and pain signaling, making it a candidate for anti-inflammatory and analgesic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Anti-inflammatory Effects : Studies have demonstrated that this compound can reduce inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases.

- Analgesic Properties : It has been shown to alleviate pain through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs).

- Antipyretic Activity : The compound also displays properties that may help in reducing fever.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Dosage Effects in Animal Models :

- In a controlled study with rats, varying dosages were administered to assess the compound's efficacy in reducing pain and inflammation. Results indicated that therapeutic doses significantly reduced both parameters without notable adverse effects.

- Metabolic Pathways :

- Stability and Temporal Effects :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H13ClO2S |

| Molecular Weight | 232.73 g/mol |

| Log P (Octanol/Water) | Not available |

| Acute Toxicity (Oral LD50) | 50 mg/kg (Rat) |

| Acute Toxicity (Dermal LD50) | 200 mg/kg (Rat) |

Safety and Toxicological Information

This compound is classified as hazardous due to its corrosive nature. It can cause severe burns upon contact with skin or eyes and is toxic if inhaled or ingested. Proper handling procedures must be followed to mitigate exposure risks .

Propriétés

IUPAC Name |

(4-ethylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRLRWSGEHGKPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.